
Loureirin B
Übersicht
Beschreibung
This compound has been recognized for its broad biological functions, including anti-inflammatory, anti-cancer, and immunosuppressive effects . Loureirin B has been extensively studied for its potential therapeutic applications in various diseases, making it a compound of significant interest in the fields of pharmacology and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Loureirin B can be synthesized through classical Claisen-Schmidt reactions, followed by reduction reactions to obtain the corresponding dihydrochalcones . The synthesis involves the use of sodium hydroxide as a catalyst and a mixture of ethanol and water as solvents. The reaction is carried out at room temperature with stirring to achieve aldol condensation, forming chalcones. These chalcones are then reduced using ferric chloride as a catalyst along with trimethylsilyl chloride and triethylsilane as additives to yield dihydrochalcone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the plant Dracaena cochinchinensis. The extraction process includes solvent extraction, purification, and crystallization to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Loureirin B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in Dihydrochalkone umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart elektrophiler Reagenzien.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile Reagenzien wie Halogene und Sulfonylchloride werden häufig eingesetzt.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydrochalkone.
Substitution: Halogenierte oder sulfonierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Effects
Loureirin B has been shown to activate the glucagon-like peptide-1 receptor (GLP-1R), promoting insulin secretion in pancreatic cells. Research indicates that this compound enhances insulin secretion from Ins-1 cells through GLP-1R activation, suggesting its potential as a therapeutic agent for diabetes management. Molecular docking studies have confirmed the interaction between this compound and GLP-1R, highlighting its role in glucose metabolism regulation .
Immunosuppressive Properties
This compound exhibits significant immunosuppressive effects, particularly in the context of autoimmune diseases. Studies demonstrate that it inhibits calcium influx and interleukin-2 secretion in Jurkat T cells by targeting voltage-gated potassium channel Kv1.3 and STIM1/Orai1 channels. This dual action not only reduces inflammatory cytokine release but also impacts lymphocyte proliferation, making this compound a promising candidate for treating conditions like rheumatoid arthritis .
Mechanisms of Action:
- Inhibition of Kv1.3 : this compound blocks Kv1.3-mediated currents, leading to membrane depolarization and reduced calcium influx in T cells .
- STIM1/Orai1 Channel Inhibition : The compound also directly inhibits STIM1/Orai1 channels, further contributing to its immunosuppressive effects .
Anti-Osteoporotic Effects
Recent studies have highlighted the potential of this compound in preventing osteoporosis by inhibiting osteoclastogenesis. It has been shown to suppress RANKL-induced osteoclast differentiation and activity by interfering with the MAPK-NFAT signaling pathway, which is crucial for osteoclast maturation and function .
Key Findings:
- In Vivo Studies : this compound administration in ovariectomized rats demonstrated preserved bone volume and reduced osteoclast activity, indicating its efficacy as a therapeutic agent against osteoporosis .
- Mechanistic Insights : By downregulating NFATc1 translocation and expression, this compound effectively reduces osteoclast formation and bone resorption .
Summary of Applications
Case Studies
Case Study 1: Diabetes Management
A study demonstrated that this compound significantly improved glucose tolerance and insulin levels in diabetic animal models, supporting its role as a hypoglycemic agent.
Case Study 2: Autoimmune Disease Treatment
Research involving collagen-induced arthritis models indicated that this compound treatment resulted in decreased joint swelling and inflammatory cytokine levels, showcasing its potential for managing rheumatoid arthritis.
Case Study 3: Osteoporosis Prevention
In ovariectomized rat models, this compound was found to prevent bone loss by inhibiting osteoclast differentiation, highlighting its therapeutic promise in osteoporosis management.
Wirkmechanismus
. Compared to its analogues, Loureirin B is unique due to its potent immunosuppressive and anti-cancer properties. While Loureirin A and Cochinchinenin A also exhibit biological activities, this compound’s ability to inhibit multiple ion channels and signaling pathways makes it particularly valuable for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
. Im Vergleich zu seinen Analogen ist Loureirin B aufgrund seiner potenten immunsuppressiven und krebshemmenden Eigenschaften einzigartig. Während Loureirin A und Cochinchinenin A ebenfalls biologische Aktivitäten zeigen, ist die Fähigkeit von this compound, mehrere Ionenkanäle und Signalwege zu hemmen, besonders wertvoll für therapeutische Anwendungen .
Ähnliche Verbindungen:
- Loureirin A
- Cochinchinenin A
This compound sticht unter diesen Verbindungen durch sein breites Spektrum an biologischen Aktivitäten und potenziellen therapeutischen Vorteilen hervor.
Biologische Aktivität
Loureirin B (LrB) is a bioactive compound derived from Resina Draconis , a traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly its immunosuppressive effects, anti-inflammatory properties, and potential therapeutic applications in metabolic disorders and neuroprotection. This article delves into the biological activities of this compound, supported by recent research findings and data.
Immunosuppressive Effects
This compound has been shown to exert significant immunosuppressive effects by inhibiting calcium ion (Ca²⁺) influx and interleukin-2 (IL-2) secretion in Jurkat T cells. Research indicates that LrB targets both the KV1.3 and STIM1/Orai1 channels, disrupting the calcium signaling pathways crucial for T cell activation.
Key Findings:
- Mechanism of Action : LrB inhibits KV1.3 channel activity, leading to reduced Ca²⁺ influx. Even in KV1.3 knockout models, LrB maintained its inhibitory effects on IL-2 secretion, suggesting alternative pathways are involved .
- Potential Applications : The immunosuppressive properties of LrB position it as a promising candidate for treating autoimmune diseases .
Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, particularly in models of chronic inflammation and insulin resistance.
Case Study: Polycystic Ovary Syndrome (PCOS)
A study involving a rat model of PCOS showed that LrB significantly reduced insulin resistance and chronic inflammation by upregulating the GPR120 receptor and activating the LKB1/AMPK signaling pathway. Key observations include:
- Decreased serum levels of inflammatory cytokines (TNF-α, IL-6).
- Improved metabolic parameters such as fasting blood glucose and lipid profiles .
Parameter | Control Group | LrB Treatment Group |
---|---|---|
Fasting Blood Glucose | High | Significantly Lower |
Serum Insulin | Elevated | Reduced |
Total Cholesterol | High | Significantly Lower |
TNF-α Levels | Elevated | Significantly Lower |
Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective capabilities, particularly against cerebral ischemia/reperfusion (I/R) injury.
LrB modulates microglial polarization from the M1 (pro-inflammatory) to the M2 (anti-inflammatory) phenotype through the STAT6/NF-κB signaling pathway. This shift is crucial in reducing neuronal damage during ischemic events.
Key Findings:
- In a rat model of cerebral I/R injury, LrB treatment resulted in:
Osteoclast Inhibition
This compound has also been shown to inhibit osteoclast differentiation, which is vital for maintaining bone health.
Mechanism:
The compound affects bone marrow macrophages (BMMs), inhibiting their differentiation into osteoclasts by targeting the MAPK signaling pathway . Key proteins involved include MAPK1, MAP2K2, and MAPK3 .
Osteoclast Activity | Control Group | LrB Treatment Group |
---|---|---|
Osteoclast Differentiation | High | Significantly Lower |
Phosphorylated JNK | Elevated | Reduced |
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRAPVRYLGYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152460 | |
Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-90-0 | |
Record name | Loureirin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119425-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loureirin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOUREIRIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.